molecular formula C9H21N3 B13958255 2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine CAS No. 90795-53-2

2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine

Cat. No.: B13958255
CAS No.: 90795-53-2
M. Wt: 171.28 g/mol
InChI Key: ZPDSMUNEKMGZMM-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of three methyl groups attached to the piperazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine typically involves the alkylation of piperazine derivatives. One common method is the reaction of 2,4,6-trimethylpiperazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine

Uniqueness

2-(2,4,6-Trimethylpiperazin-1-yl)ethan-1-amine is unique due to the presence of three methyl groups on the piperazine ring, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

90795-53-2

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

2-(2,4,6-trimethylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C9H21N3/c1-8-6-11(3)7-9(2)12(8)5-4-10/h8-9H,4-7,10H2,1-3H3

InChI Key

ZPDSMUNEKMGZMM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1CCN)C)C

Origin of Product

United States

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